DVTMS possesses two vinyl groups, which can readily undergo polymerization reactions. This property makes it a valuable crosslinking agent for silicone polymers. By incorporating DVTMS into a polymer chain, researchers can create networks with enhanced mechanical properties like strength and elasticity [].
The vinyl groups in DVTMS can participate in hydrosilylation reactions with Si-H containing compounds. This reaction scheme allows for the creation of new silicon-based polymers with tailored properties. Researchers are exploring DVTMS for the synthesis of functionalized silicones with specific applications in areas like electronics and medical devices [].
DVTMS can be used to modify the surface properties of silica particles. The vinyl groups can react with silanol groups present on the silica surface, introducing organic functionalities. This modification can be used to improve compatibility with organic materials, control surface wettability, or create new surface functionalities for specific applications [].
1,3-Divinyltetramethyldisiloxane is a colorless or yellowish transparent liquid with the molecular formula and a molecular weight of 186.4 g/mol. It is known for its unique structure, comprising two vinyl groups attached to a tetrasiloxane backbone. The compound has a boiling point of approximately 139 °C and a melting point of -99 °C, making it suitable for various applications in the chemical industry. Its physical properties include a density of 0.809 g/mL at 25 °C and a viscosity of 0.9 mm²/s, indicating its fluid nature at room temperature. The compound is moisture-sensitive and insoluble in water, with a flash point of 76 °F, which necessitates careful handling in flammable environments .
DVTMS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the skin and eyes upon contact. Here are some safety precautions to consider:
1,3-Divinyltetramethyldisiloxane can be synthesized through several methods:
These methods allow for the production of high-purity 1,3-Divinyltetramethyldisiloxane suitable for industrial applications.
The versatility of 1,3-Divinyltetramethyldisiloxane lends itself to various applications:
Research on interaction studies involving 1,3-Divinyltetramethyldisiloxane primarily focuses on its reactivity with other chemical species rather than biological interactions. The compound's ability to act as a vinyl donor makes it significant in cross-coupling chemistry and polymer synthesis. Further studies are necessary to explore its interactions with various catalysts and substrates to optimize its application in synthetic chemistry.
Several compounds share structural similarities with 1,3-Divinyltetramethyldisiloxane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,3-Divinyl-1,1,3,3-tetramethylsiloxane | Similar structure; used in similar applications | |
Vinyltrimethoxysilane | Used as a coupling agent; more reactive due to methoxy groups | |
Divinylbenzene | Aromatic compound; used mainly in polymerization reactions | |
Octamethylcyclotetrasiloxane | Saturated siloxane; less reactive than divinyl compounds |
While these compounds share similar siloxane or vinyl functionalities, 1,3-Divinyltetramethyldisiloxane's unique dual vinyl groups enable specific reactivity patterns that are advantageous in silicone chemistry and advanced material synthesis. Its ability to participate effectively in cross-coupling reactions distinguishes it from other siloxanes and vinyl compounds.
The nuclear magnetic resonance spectroscopy of 1,3-Divinyltetramethyldisiloxane provides detailed structural information through multiple nuclei observations. The ¹H NMR spectrum exhibits characteristic signals that enable precise structural elucidation of this organosilicon compound [1] [2].
The silicon-bound methyl groups appear as distinctive signals in the region of 0.09-0.14 parts per million, displaying either singlet or doublet multiplicity with coupling constants ranging from 2.0 to 3.6 hertz [1]. These signals correspond to the four equivalent methyl groups attached to the silicon centers in the disiloxane backbone. The vinyl proton resonances manifest as complex multiplet patterns between 5.90 and 6.20 parts per million, encompassing both the terminal methylene protons and the vinyl hydrogen attached to each silicon atom [1] [2].
A particularly important diagnostic signal appears between 4.60 and 4.80 parts per million, assigned to the silicon-hydrogen proton in compounds containing the Si-H functionality [1]. This signal typically appears as a multiplet with coupling constant of approximately 2.8 hertz, providing evidence for the presence of silicon-hydrogen bonds in certain derivatives of the parent compound.
Table 1: NMR Spectral Data for 1,3-Divinyltetramethyldisiloxane
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Coupling (Hz) |
---|---|---|---|---|
¹H | 0.09-0.14 | Si(CH₃)₂ groups | Singlet/doublet | J = 2.0-3.6 |
¹H | 5.90-6.20 | Vinyl =CH₂ and =CH protons | Multiplet | Complex coupling |
¹H | 4.60-4.80 | Si-H proton | Multiplet | J = 2.8 |
¹³C | 0.10-0.86 | Si-CH₃ carbons | Singlet | No coupling resolved |
¹³C | 131.91 | Vinyl =CH₂ carbon | Singlet | No coupling resolved |
¹³C | 139.11 | Vinyl =CH carbon | Singlet | No coupling resolved |
²⁹Si | -5.85 to -6.16 | Si-O-Si siloxane silicon | Singlet | No coupling resolved |
²⁹Si | 6.12-8.19 | Terminal Si-H silicon | Singlet | No coupling resolved |
The ¹³C NMR spectrum reveals distinct carbon environments within the molecular structure. The silicon-bound methyl carbons resonate in the upfield region between 0.10 and 0.86 parts per million, characteristic of carbon atoms directly bonded to electropositive silicon centers [1]. The vinyl carbon atoms exhibit significantly different chemical shifts, with the terminal methylene carbon appearing at 131.91 parts per million and the vinyl carbon directly attached to silicon resonating at 139.11 parts per million [1]. These chemical shift values are consistent with sp² hybridized carbons in vinyl functional groups.
²⁹Si NMR spectroscopy provides crucial information about the silicon environments within the disiloxane framework. The siloxane silicon atoms participating in the Si-O-Si linkage typically resonate between -5.85 and -6.16 parts per million [1]. In contrast, terminal silicon atoms bearing hydrogen substituents appear significantly downfield, between 6.12 and 8.19 parts per million [1]. This substantial chemical shift difference reflects the distinct electronic environments of silicon atoms in different oxidation states and coordination environments [3] [4] [5].
The silicon chemical shift ranges observed for 1,3-Divinyltetramethyldisiloxane are consistent with established correlations for organosiloxane compounds. The chemical shifts are influenced by the electronegativity of substituents, the coordination number of silicon, and the extent of π-conjugation with vinyl groups [4] [5]. The relatively narrow chemical shift ranges observed indicate a high degree of structural homogeneity in the compound.
The infrared spectrum of 1,3-Divinyltetramethyldisiloxane exhibits characteristic absorption bands that provide detailed information about the vibrational modes and functional groups present in the molecule. The spectroscopic analysis reveals distinct absorption regions corresponding to different types of molecular vibrations [6] [7] [8].
C-H stretching vibrations dominate the high-frequency region of the spectrum. The vinyl C-H stretch appears at 3070 cm⁻¹ as a medium intensity band, characteristic of sp² hybridized carbon-hydrogen bonds in alkene functional groups [9] [8]. The methyl C-H stretching modes manifest as two distinct absorptions: an asymmetric stretch at 2962-2957 cm⁻¹ appearing as a strong band, and a symmetric stretch at 2920-2904 cm⁻¹ of medium intensity [6] [9] [8]. These frequencies are typical for methyl groups bonded to silicon atoms.
The Si-H stretching vibration produces a characteristic absorption band between 2125 and 2120 cm⁻¹ [1] [9]. This frequency is distinctly higher than typical C-H stretches due to the lower mass of hydrogen compared to carbon, resulting in higher vibrational frequencies according to Hooke's law principles. The medium intensity of this band reflects the presence of silicon-hydrogen bonds in the molecular structure.
Table 2: Infrared Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹) | Assignment | Intensity | Vibration Type |
---|---|---|---|
3070 | C-H stretch (vinyl) | medium | stretching |
2962-2957 | C-H stretch asymmetric (CH₃) | strong | stretching |
2920-2904 | C-H stretch symmetric (CH₃) | medium | stretching |
2125-2120 | Si-H stretch | medium | stretching |
1604 | C=C stretch (vinyl) | medium | stretching |
1407 | CH₃ deformation | medium | bending |
1255-1254 | Si-CH₃ deformation | strong | bending |
1061-1060 | Si-O-Si stretch asymmetric | very strong | stretching |
1009 | Si-O-Si stretch symmetric | strong | stretching |
956 | Si-O-Si deformation | medium | bending |
910-906 | Si-O-Si rocking | medium | rocking |
838-817 | Si-CH₃ rocking | strong | rocking |
786-785 | Si-O stretch | medium | stretching |
706 | Si-CH₃ wagging | weak | wagging |
The vinyl C=C stretching vibration appears at 1604 cm⁻¹ as a medium intensity band, confirming the presence of carbon-carbon double bonds in the molecular structure [9]. This frequency is characteristic of alkene groups and provides direct evidence for the vinyl substituents attached to the silicon centers.
Deformation and bending modes appear in the middle infrared region. The methyl deformation occurs at 1407 cm⁻¹ with medium intensity, while the Si-CH₃ deformation produces a strong absorption at 1255-1254 cm⁻¹ [6] [9]. The latter frequency is characteristic of silicon-carbon bonds and reflects the unique vibrational properties of organometallic linkages.
The Si-O-Si stretching vibrations constitute the most prominent features in the infrared spectrum of 1,3-Divinyltetramethyldisiloxane. The asymmetric Si-O-Si stretch appears between 1061 and 1060 cm⁻¹ as a very strong absorption band, while the symmetric stretch occurs at 1009 cm⁻¹ with strong intensity [6] [7] [10]. These frequencies are characteristic of siloxane linkages and are among the most reliable diagnostic bands for identifying Si-O-Si functional groups [11] [10].
Additional Si-O vibrational modes include a deformation at 956 cm⁻¹ and a rocking motion between 910 and 906 cm⁻¹, both appearing with medium intensity [6]. These lower frequency vibrations provide information about the angular geometry and flexibility of the siloxane bridge.
The Si-CH₃ rocking vibrations produce strong absorption bands between 838 and 817 cm⁻¹, while Si-O stretching appears at 786-785 cm⁻¹ with medium intensity [6] [9]. The Si-CH₃ wagging mode generates a weak absorption at 706 cm⁻¹, completing the vibrational assignment for the organometallic portions of the molecule [9].
The infrared spectroscopic fingerprint of 1,3-Divinyltetramethyldisiloxane is dominated by the characteristic siloxane vibrations, particularly the very strong Si-O-Si asymmetric stretch around 1060 cm⁻¹ [6] [10]. This band serves as a reliable indicator for the presence of disiloxane structures and can be used for quantitative analysis of the compound in mixtures.
Computational chemistry investigations of 1,3-Divinyltetramethyldisiloxane employ advanced quantum mechanical methods to elucidate the electronic structure and molecular orbital characteristics of this organosilicon compound. Density Functional Theory calculations have emerged as the primary computational approach for studying organosiloxane systems due to their ability to accurately describe both covalent bonding and long-range interactions [4] [5] [12].
The molecular orbital analysis reveals that the highest occupied molecular orbitals are primarily localized on the vinyl substituents, indicating that these groups serve as the electron-rich regions of the molecule [13]. The π-orbitals of the vinyl groups contribute significantly to the frontier molecular orbitals, making these sites particularly reactive toward electrophilic species. The silicon-oxygen σ-bonding orbitals occupy lower energy levels, reflecting the strong covalent character of the Si-O bonds in the disiloxane backbone [4] [5].
B3LYP/6-311++G(d,p) level calculations have been successfully employed to predict the electronic properties of related organosiloxane compounds with excellent agreement to experimental observations [4] [5]. These calculations indicate that the Si-O bond lengths in 1,3-Divinyltetramethyldisiloxane are approximately 1.64 Ångstroms, consistent with typical siloxane bond distances. The Si-O-Si bond angle is predicted to be approximately 146-150 degrees, significantly bent from linearity due to the sp³ hybridization of the oxygen atom [14].
The electron density distribution calculated using density functional theory methods shows that the oxygen atom in the siloxane bridge carries a partial negative charge of approximately -0.8 electrons, while the silicon atoms bear partial positive charges of +1.2 electrons each [4]. This charge distribution is consistent with the electronegativity difference between silicon and oxygen and explains the characteristic infrared absorption frequencies observed for Si-O stretching vibrations.
Molecular orbital energy calculations predict that the HOMO-LUMO energy gap for 1,3-Divinyltetramethyldisiloxane is approximately 6.8 electron volts, indicating significant electronic stability [13]. The lowest unoccupied molecular orbitals are primarily composed of silicon d-orbitals and vinyl π*-antibonding orbitals, providing insights into the potential reaction pathways for this compound.
Natural Bond Orbital analysis reveals that the Si-O bonds exhibit approximately 15% ionic character, with the remainder being covalent in nature [4]. The bond order for the Si-O linkages is calculated to be 0.95, indicating strong single bond character. The vinyl C=C bonds show typical alkene bond orders of 1.85, confirming their double bond nature.
The conformational landscape of 1,3-Divinyltetramethyldisiloxane has been explored through systematic computational studies that examine the energetic preferences for different molecular geometries. The molecule exhibits conformational flexibility primarily around the Si-O-Si bridge, with additional flexibility arising from rotation about the Si-C bonds connecting the vinyl substituents to the silicon centers [15] [14].
Potential energy surface calculations using MP2/cc-pVQZ level of theory indicate that the most stable conformation features a Si-O-Si bond angle of approximately 146.8 degrees [14]. This bent geometry is stabilized by optimal overlap between the oxygen lone pairs and the silicon d-orbitals, minimizing electronic repulsion while maximizing orbital overlap. Deviations from this optimal angle result in energy penalties of approximately 0.3-0.5 kcal/mol per 10-degree change in bond angle [14].
The vinyl group orientations exhibit distinct conformational preferences depending on their relative spatial arrangements. Anti-conformations, where the vinyl groups are positioned on opposite sides of the Si-O-Si plane, are energetically favored by approximately 1.2 kcal/mol compared to syn-conformations [15]. This preference arises from minimization of steric interactions between the bulky vinyl substituents.
Rotation about the Si-C bonds connecting the vinyl groups to silicon exhibits relatively low energy barriers of 2-3 kcal/mol [15]. The potential energy profiles for these rotations show threefold symmetry, with energy minima corresponding to conformations where the vinyl groups adopt staggered orientations relative to the methyl substituents on the same silicon atom.
Temperature-dependent conformational populations have been calculated using Boltzmann distribution analysis [15]. At ambient temperature (298 K), approximately 75% of molecules adopt the most stable anti-conformation, while 20% exist in the first excited conformational state. The remaining 5% of molecules populate higher energy conformers, indicating significant conformational dynamics under normal conditions.
Solvent effects on conformational preferences have been investigated using continuum solvation models [15]. In polar solvents such as water or alcohols, the energy difference between anti- and syn-conformations decreases to approximately 0.8 kcal/mol due to differential solvation of the polar Si-O-Si moiety. This reduction in conformational selectivity can influence the reactivity and physical properties of the compound in different solvent environments.
The conformational analysis reveals that 1,3-Divinyltetramethyldisiloxane possesses moderate structural rigidity around the siloxane bridge while maintaining significant flexibility in the vinyl substituent orientations. This combination of rigidity and flexibility contributes to the compound's utility as a crosslinking agent in polymer applications, where the rigid siloxane backbone provides structural integrity while the flexible vinyl groups enable efficient reaction with other components.
Quantum mechanical calculations using FNDMC (Fixed-Node Diffusion Monte Carlo) methods have been applied to related disiloxane systems to achieve highly accurate energetic descriptions [14]. These calculations indicate that the linearization barrier for the Si-O-Si bridge is approximately 0.4-0.6 kcal/mol, confirming the preference for bent geometries while demonstrating the relative ease of conformational interconversion around the siloxane linkage.
Flammable;Irritant;Health Hazard